molecular formula C6H5NaO B086570 Sodium phenoxide CAS No. 139-02-6

Sodium phenoxide

Cat. No. B086570
CAS RN: 139-02-6
M. Wt: 116.09 g/mol
InChI Key: NESLWCLHZZISNB-UHFFFAOYSA-M
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Description

Synthesis Analysis

Sodium phenoxide can be synthesized through several methods, with one common approach being the reaction of phenol with sodium, either directly or in the presence of sodium hydroxide. This process can also involve the use of sodium methoxide as a base to deprotonate phenol, forming sodium phenoxide. Specific synthesis methodologies have been explored, including the use of heterobimetallic lanthanide/sodium phenoxides as efficient catalysts for amidation of aldehydes with amines under mild conditions, showcasing the versatility of sodium phenoxide in synthetic chemistry (Li, Xu, Zhang, & Shen, 2009).

Molecular Structure Analysis

The molecular structure of sodium phenoxide is characterized by the sodium ion (Na+) and the phenoxide ion (C6H5O-). The phenoxide ion features a phenyl group (C6H5) bonded to an oxygen atom that carries a negative charge. This charge is delocalized over the aromatic ring, contributing to the compound's reactivity. Studies involving the synthesis and crystal structures of new sodium phenolate compounds have provided insights into the coordination chemistry of sodium phenoxide, revealing diverse coordination environments around sodium ions in these complexes (Binda, Hill, & Skelton, 2018).

Scientific Research Applications

  • Treatment of Ingrown Toenails : Sodium hydroxide, an alternative to phenol cauterization, has been used for chemical matricectomy in ingrown toenail treatments. It causes less tissue damage and shows high success rates with minimal postoperative morbidity (Ozdemir, Bostancı, Ekmekçi, & Gůrgey, 2004).

  • Kolbe-Schmitt Reaction : Sodium phenoxide plays a crucial role in the Kolbe-Schmitt reaction. Its crystal structure and reactivity have been studied, revealing its potential in creating intermediates in this reaction (Kunert, Dinjus, Nauck, & Sieler, 1997).

  • Anionic Polymerization : Sodium phenoxide derivatives are effective initiators in the anionic ring-opening polymerization of β-butyrolactone. They can act as strong nucleophiles or weak nucleophiles, as well as Brønsted bases, affecting the polymerization process (Domíński, Konieczny, Zięba, Klim, & Kurcok, 2019).

  • Electrosorption at High-Area Carbon Felt Electrodes : Sodium phenoxide, along with other phenolic compounds, has been studied for adsorption and electrosorption behavior at high-area carbon-felt electrodes, showing potential for purification of industrial wastewaters (Ayranci & Conway, 2001).

  • Catalysis in Amidation of Aldehydes : Heterobimetallic lanthanide/sodium phenoxides are efficient catalysts for the amidation of aldehydes with amines, indicating their utility in organic synthesis (Li, Xu, Zhang, & Shen, 2009).

  • Conversion into Undissociated Phenols : Nafion membranes have been used for converting sodium phenoxides into undissociated phenols, which is typically done through acidification by strong acids. This application shows potential in chemical processing (Bandini, 2002).

  • Electrochemical Oxidation in Water Treatment : Sodium phenoxide has been involved in the study of electrochemical oxidation of phenol, a method used in the treatment of water pollutants (Yavuz & Koparal, 2006).

  • Electrochemical Regeneration : Research has been conducted on the regeneration of phenol from sodium phenoxide solutions through electrolysis, offering insights into processes for simultaneous regeneration of phenol and caustic soda (Pickett & Akhavan‐Alizadeh, 1974).

properties

IUPAC Name

sodium;phenoxide
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InChI

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLWCLHZZISNB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108-95-2 (Parent)
Record name Phenolate sodium [USAN]
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DSSTOX Substance ID

DTXSID4027072
Record name Sodium phenolate
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Molecular Weight

116.09 g/mol
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Physical Description

Sodium phenolate, solid appears as a white to reddish colored solid in the form of crystalline rods. Used as an antiseptic and in organic synthesis., Colorless solid; [Merck Index] White deliquescent solid; [Hawley] White to reddish deliquescent solid; [HSDB] Powder; [MSDSonline]
Record name SODIUM PHENOLATE, SOLID
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Record name Sodium phenolate
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Solubility

Very soluble in water, Soluble in alcohol, Soluble in acetone
Record name SODIUM PHENOLATE
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Vapor Pressure

0.00000003 [mmHg]
Record name Sodium phenolate
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Product Name

Sodium phenoxide

Color/Form

White, deliquescent crystals, Hygroscopic crystals

CAS RN

139-02-6, 75199-12-1
Record name SODIUM PHENOLATE, SOLID
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Record name Phenolate sodium [USAN]
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Record name Phenol, sodium salt (1:1)
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Record name Sodium phenoxide
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Record name Benzenesulfonic acid, 4-hydroxy-, polymer with formaldehyde and 4,4'-sulfonylbis[phenol], sodium salt
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Record name PHENOLATE SODIUM
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Melting Point

384 °C
Record name SODIUM PHENOLATE
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Synthesis routes and methods I

Procedure details

Benzyl 3-chloroformylpropionate was prepared from benzyl hydrogen succinate (1.96 g) and oxalyl chloride (0.9 ml) in an usual manner. A solution of sodium phenolate, which was prepared from phenol (1.77 g) and sodium hydride (60% dispersion in mineral oil, 1.13 g) in tetrahydrofuran (20 ml), was added to a solution of the acid chloride in tetrahydrofuran (20 ml) at 0° C. After stirred at 0° C. for 30 minutes, the mixture was poured into a mixture of ethyl acetate and 1N hydrochloric acid. The organic layer was separated, washed with water, and dried over magnesium sulfate After evaporation of the solvent, the residue was chromatographed on silica gel (50 g) eluting with a mixture of ethyl acetate and hexane (1:10→1:5) to give benzyl phenyl succinate (2.15 g) as colorless crystals.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Quantity
1.13 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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20 mL
Type
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Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium phenoxide was prepared by the reaction of phenol (250 mg, 2.7 mmol) and sodium hydride (60% in oil, 106 mg, 2.7 mmol) in dry THF (15 ml) at RT. The solvent was removed in vacuo and replaced with dry DMF (10 ml), 3,5-dichloro-4-(chloromethyl)-2-pyridinamine (300 mg, 1.2 mmol) was added and the mixture heated to 60° C. for 2.5 h. After cooling to RT, the reaction mixture was diluted with water (15 ml) and extracted with diethyl ether (4×15 ml). The combined ethereal extracts were washed with water and saturated brine, dried over MgSO4, then concentrated to a solid. This was crystallised from methylene chloride and hexane to give the title compound as a white solid (219 mg+2nd crop of 45 mg, 1.0 mmol):
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
3,5-dichloro-4-(chloromethyl)-2-pyridinamine
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Octyl-PANA (Product L06 from Ciba) and DODPA (Product L57 from Ciba) were dissolved in petroleum basestocks (Group 1 or 2) to produce oils containing 0.5% antioxidant. The voltammogiams in FIG. 1 were produced by dispensing 400 μL of oil into 5 mL of alcohol (ethanol) solution containing sodium phenate (0.05 molar shaking vial by hand, dispensing 50 μL of 2N aqueous HCl into the alcoholic solution to produce phenol from the sodium phenate in situ. The peak between 6 and 10 seconds in FIG. 1 is produced by the unreacted sodium phenate and indicates that the solution is still basic.
[Compound]
Name
Product L06
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Product L57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
400 μL
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
petroleum
Quantity
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Type
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phenoxide
Reactant of Route 2
Sodium phenoxide
Reactant of Route 3
Sodium phenoxide
Reactant of Route 4
Sodium phenoxide
Reactant of Route 5
Sodium phenoxide
Reactant of Route 6
Sodium phenoxide

Citations

For This Compound
4,650
Citations
M Kunert, E Dinjus, M Nauck, J Sieler - Chemische Berichte, 1997 - Wiley Online Library
… sodium phenoxide-C02 complex is discussed as a potential intermediate. It is formed after many hours or contac.t of sodium phenoxide … structures of both sodium phenoxide and several …
JR Martinelli, TP Clark, DA Watson… - Angewandte …, 2007 - Wiley Online Library
… Rather, the critical advance was the use of sodium phenoxide as the basic additive, which acts both as a base and as an acyl transfer agent, thereby facilitating an otherwise …
Number of citations: 329 onlinelibrary.wiley.com
Y Yu, T He, A Wu, Q Pei, A Karkamkar… - Angewandte …, 2019 - Wiley Online Library
… sodium phenoxide and sodium cyclohexanolate. b) 1 H NMR spectra of sodium phenoxide … the enthalpy change for hydrogenation of sodium phenoxide to cyclohexanolate using a C80 …
Number of citations: 34 onlinelibrary.wiley.com
AS Freund, M Calichman… - Zeitschrift für anorganische …, 2004 - Wiley Online Library
… A solution of sodium phenoxide was prepared by the dropwise addition of 2.10 g of phenol (… The sodium phenoxide solution was then added dropwise through the addition funnel to the …
Number of citations: 17 onlinelibrary.wiley.com
M Hatano, E Takagi, K Ishihara - Organic Letters, 2007 - ACS Publications
A highly efficient Mukaiyama aldol reaction between ketones and trimethylsilyl enolates catalyzed by sodium phenoxide−phosphine oxides as simple homogeneous Lewis base …
Number of citations: 82 pubs.acs.org
HM Yang, CC Huang - Applied Catalysis A: General, 2006 - Elsevier
… In the present study, the kinetics for benzyolation of sodium phenoxide to produce phenyl benzoate by liquid–liquid phase-transfer catalysis was investigated to find the characteristics of …
Number of citations: 15 www.sciencedirect.com
DR Boyd - Journal of the Chemical Society, Transactions, 1915 - pubs.rsc.org
… In the case of carvacrol, thymol, $-cumenol, and mesitol, the value for Kh was riot obtained directly, but is calculated from the degree of hydrolysis of the sodium phenoxide by means of …
Number of citations: 12 pubs.rsc.org
N Asano, K Sasaki, I Chataigner… - European Journal of …, 2017 - Wiley Online Library
The hydroxymethylation of alkynylsilanes with formaldehyde generated in situ from N‐[(trimethylsiloxy)methyl]phthalimide proceeds in the presence of a stoichiometric amount of NaOPh…
ET McBee, K Okuhara, CJ Morton - Inorganic Chemistry, 1966 - ACS Publications
… Treatment of hexachlorocyclotriphosphazatriene with sodium phenoxide followedby ammonolysis afforded two isomers of P3N3(NH2)2(OC6H5)4 incomparable yields, and they were …
Number of citations: 70 pubs.acs.org
AA Morton, RL Letsinger - Journal of the American Chemical …, 1945 - ACS Publications
… 24% in the case of the products from sodium phenoxide. Furthermore, the total amount of … the experiment with sodium phenoxide. Summary The metalation of sodium phenoxide andpo…
Number of citations: 5 pubs.acs.org

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